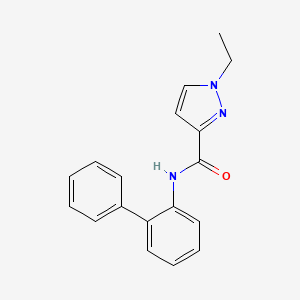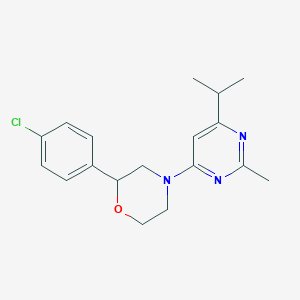![molecular formula C21H26FNO2 B5314855 3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol is a chemical compound that belongs to the class of opioids. It is also known as Tramadol, which is a synthetic opioid analgesic that is commonly used for the treatment of moderate to severe pain. Tramadol is a prescription drug that is widely used for its analgesic properties.
Mécanisme D'action
Tramadol works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of the transmission of pain signals to the brain, which leads to the relief of pain. Tramadol also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
Tramadol has several biochemical and physiological effects. It has been shown to increase the levels of endogenous opioids, such as beta-endorphin and enkephalins, which are natural painkillers produced by the body. Tramadol also increases the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Tramadol has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its analgesic properties. Tramadol is also widely available and relatively inexpensive, which makes it a cost-effective option for lab experiments. However, Tramadol also has several limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Tramadol also has several side effects, such as nausea, vomiting, and dizziness, which can affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of Tramadol. One area of research is the development of new formulations of Tramadol that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the long-term effects of Tramadol use, particularly in patients with chronic pain. Additionally, there is a need for further research into the mechanism of action of Tramadol and its effects on the brain and nervous system.
Conclusion:
In conclusion, Tramadol is a synthetic opioid analgesic that is commonly used for the treatment of moderate to severe pain. It works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of the transmission of pain signals to the brain. Tramadol has several biochemical and physiological effects, including the increase in the levels of endogenous opioids, serotonin, and norepinephrine. While Tramadol has several advantages for lab experiments, it also has several limitations, including a narrow therapeutic window and side effects. There are several future directions for the study of Tramadol, including the development of new formulations and the investigation of its long-term effects.
Méthodes De Synthèse
Tramadol is synthesized by the reaction of 4-aminophenol and 2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol. This reaction results in the formation of Tramadol hydrochloride, which is the salt form of Tramadol. The synthesis of Tramadol is a complex process that requires careful attention to the reaction conditions and the purity of the reagents.
Applications De Recherche Scientifique
Tramadol has been extensively studied for its analgesic properties. It is commonly used for the treatment of moderate to severe pain, such as postoperative pain, cancer pain, and chronic pain. Tramadol is also used for the treatment of neuropathic pain, which is a type of pain that is caused by damage to the nerves.
Propriétés
IUPAC Name |
3-[[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-25-21-11-10-19(24)13-18(21)15-23-12-4-5-16(14-23)8-9-17-6-2-3-7-20(17)22/h2-3,6-7,10-11,13,16,24H,4-5,8-9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWAYGGKTJDJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)CN2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)



![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)

![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)


![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)